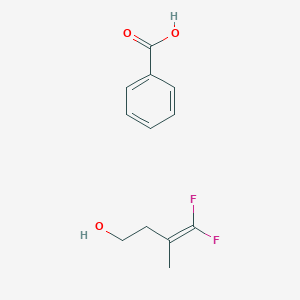germane CAS No. 184865-95-0](/img/structure/B14265630.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethynylphenyl)ethynylgermane is an organogermanium compound with the molecular formula C13H14Ge This compound features a germanium atom bonded to a trimethyl group and a phenyl ring substituted with two ethynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylgermane typically involves the reaction of trimethylgermanium chloride with a suitable ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-germanium bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of (2-Ethynylphenyl)ethynylgermane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Ethynylphenyl)ethynylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The trimethylgermanium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学的研究の応用
(2-Ethynylphenyl)ethynylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds and as a reagent in cross-coupling reactions.
Materials Science: The compound is explored for its potential in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Organogermanium compounds, including (2-Ethynylphenyl)ethynylgermane, are studied for their potential biological activities, such as anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2-Ethynylphenyl)ethynylgermane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in biological systems, the compound may interact with enzymes and proteins, altering their activity and function.
類似化合物との比較
Similar Compounds
(2-Ethynylphenyl)ethynylsilane: Similar structure but with silicon instead of germanium.
(2-Ethynylphenyl)ethynylstannane: Similar structure but with tin instead of germanium.
(2-Ethynylphenyl)ethynylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
(2-Ethynylphenyl)ethynylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as effectively.
特性
CAS番号 |
184865-95-0 |
|---|---|
分子式 |
C13H14Ge |
分子量 |
242.88 g/mol |
IUPAC名 |
2-(2-ethynylphenyl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C13H14Ge/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
InChIキー |
QFVDNRNEPLTGQS-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C#CC1=CC=CC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
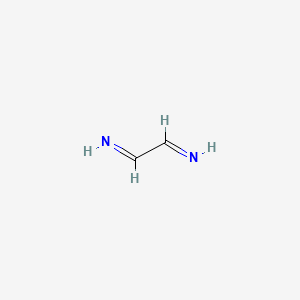
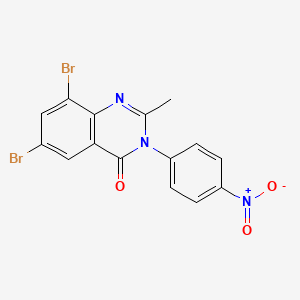
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
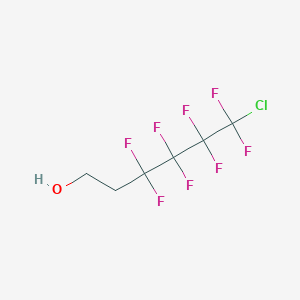
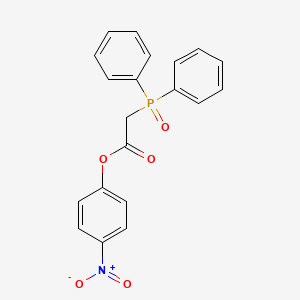
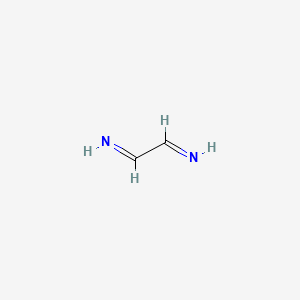
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
